![molecular formula C15H14N2O5S B5867425 N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide](/img/structure/B5867425.png)
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide, also known as BISA, is a chemical compound that has gained attention for its potential in scientific research. BISA is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring. This compound has shown promising results in various scientific studies, particularly in the field of neuroscience.
Wirkmechanismus
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide's mechanism of action is primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, which is a neurotransmitter involved in various cognitive functions, including memory and learning. By inhibiting this enzyme, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide increases the levels of acetylcholine in the brain, leading to improved cognitive function. N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has also been shown to have an effect on the GABAergic system, which is involved in the regulation of neuronal excitability and has been implicated in epilepsy.
Biochemical and Physiological Effects:
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and the GABAergic system, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has been found to have antioxidant properties. This can be beneficial in reducing oxidative stress, which has been implicated in various neurological disorders. N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has also been shown to have anti-inflammatory properties, which can be beneficial in reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide in lab experiments is its specificity for acetylcholinesterase inhibition. This allows for a more targeted approach to studying the effects of acetylcholine in the brain. However, one limitation of using N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide is its potential for off-target effects. As with any chemical compound, N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide may have unintended effects on other enzymes or systems in the body, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide. One area of interest is in the development of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide derivatives with improved specificity and potency. Another area of interest is in the exploration of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, research on the potential therapeutic applications of N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide in other neurological disorders, such as multiple sclerosis and Huntington's disease, may be of interest.
Synthesemethoden
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide can be synthesized using a multistep reaction starting from 3,4-dimethoxybenzene. The first step involves the conversion of 3,4-dimethoxybenzene to 3,4-dimethoxybenzaldehyde, which is then reacted with hydroxylamine to form 3,4-dimethoxybenzaldehyde oxime. The oxime is then cyclized to form the benzisoxazole ring. Finally, the sulfonamide group is introduced using a reaction with a sulfonyl chloride derivative.
Wissenschaftliche Forschungsanwendungen
N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has been studied for its potential in treating various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been found to inhibit the activity of an enzyme called acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. N-1,2-benzisoxazol-3-yl-3,4-dimethoxybenzenesulfonamide has also been shown to have anticonvulsant properties, which can be beneficial for the treatment of epilepsy.
Eigenschaften
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-20-13-8-7-10(9-14(13)21-2)23(18,19)17-15-11-5-3-4-6-12(11)22-16-15/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLUGIFSNHSGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=NOC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649458 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.